molecular formula C10H10N2O2 B1469243 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine CAS No. 1267756-24-0

5-(2-Methoxyphenyl)-1,2-oxazol-3-amine

Cat. No. B1469243
CAS RN: 1267756-24-0
M. Wt: 190.2 g/mol
InChI Key: AHJCODOCVBPPEE-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1,2-oxazol-3-amine, commonly referred to as 2-MPA, is an organic compound with a molecular weight of 195.22 g/mol. It is a white crystalline solid that is soluble in water, alcohols, and ethers. 2-MPA has been studied extensively due to its potential applications in a variety of scientific research fields.

Scientific Research Applications

Synthesis and Chemical Applications

5-(2-Methoxyphenyl)-1,2-oxazol-3-amine serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. For instance, Bektaş et al. (2010) detailed the synthesis of new 1,2,4-triazole derivatives from primary amines, demonstrating antimicrobial activities against test microorganisms (Bektaş et al., 2010). Similarly, Ibata and Isogami (1989) described the formation of N-substituted 2-(aminomethyl)oxazoles, showcasing the chemical versatility of oxazole derivatives (Ibata & Isogami, 1989).

Antimicrobial and Anticancer Activities

Research has demonstrated the antimicrobial and anticancer properties of compounds derived from 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine. Holla et al. (2003) synthesized a series of Mannich bases derived from 1,2,4-triazoles, exhibiting slight potency improvements in anticancer activity against a panel of cancer cell lines (Holla et al., 2003).

Corrosion Inhibition

The compound has also been investigated for its corrosion inhibition properties. Bentiss et al. (2009) studied the inhibition performance of a similar oxazole derivative on mild steel in hydrochloric acid, achieving high inhibition efficiency, which suggests potential applications in materials science (Bentiss et al., 2009).

Modulation of Biological Receptors

Additionally, compounds related to 5-(2-Methoxyphenyl)-1,2-oxazol-3-amine have been explored for their ability to modulate biological receptors. Khan et al. (2003) found that certain phenyloxazoles could act as positive or negative modulators of adenylate cyclase in Bombyx mori, indicating potential applications in pharmacology and biochemistry (Khan et al., 2003).

properties

IUPAC Name

5-(2-methoxyphenyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-8-5-3-2-4-7(8)9-6-10(11)12-14-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJCODOCVBPPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-1,2-oxazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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